molecular formula C17H19NOS B4682897 N-{2-[(2-methylbenzyl)thio]ethyl}benzamide

N-{2-[(2-methylbenzyl)thio]ethyl}benzamide

Cat. No. B4682897
M. Wt: 285.4 g/mol
InChI Key: JCLKDLKHXZMXQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(2-methylbenzyl)thio]ethyl}benzamide, also known as MMB-CHMINACA, is a synthetic cannabinoid that has gained attention in recent years due to its potent psychoactive effects. It belongs to the class of indole-based synthetic cannabinoids and is structurally similar to other compounds such as AB-CHMINACA and ADB-CHMINACA.

Mechanism of Action

N-{2-[(2-methylbenzyl)thio]ethyl}benzamide acts as a potent agonist of the CB1 and CB2 receptors in the brain. This leads to the activation of the endocannabinoid system, which is responsible for regulating various physiological processes such as mood, appetite, and pain sensation.
Biochemical and Physiological Effects
This compound has been shown to produce a range of biochemical and physiological effects in the body. These include increased heart rate, blood pressure, and body temperature. It also produces psychoactive effects such as euphoria, relaxation, and altered perception of time.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-{2-[(2-methylbenzyl)thio]ethyl}benzamide in lab experiments is its high potency, which allows researchers to study the effects of synthetic cannabinoids at lower doses. However, one of the limitations is the lack of research on the long-term effects of this compound on the human body.

Future Directions

There are several future directions for research on N-{2-[(2-methylbenzyl)thio]ethyl}benzamide. One area of interest is the development of new synthetic cannabinoids with improved therapeutic potential. Another area of interest is the investigation of the long-term effects of this compound on the human body, particularly with regards to its potential for addiction and dependence.
Conclusion
In conclusion, this compound is a synthetic cannabinoid that has gained attention in recent years due to its potent psychoactive effects. It has been extensively used in scientific research to study the effects of synthetic cannabinoids on the human body. While it has several advantages for lab experiments, there is still much research needed to fully understand its long-term effects on the human body.

Scientific Research Applications

N-{2-[(2-methylbenzyl)thio]ethyl}benzamide has been used extensively in scientific research to study the effects of synthetic cannabinoids on the human body. Studies have shown that this compound has a high affinity for the CB1 and CB2 receptors in the brain, which are responsible for the psychoactive effects of cannabinoids.

properties

IUPAC Name

N-[2-[(2-methylphenyl)methylsulfanyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NOS/c1-14-7-5-6-10-16(14)13-20-12-11-18-17(19)15-8-3-2-4-9-15/h2-10H,11-13H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCLKDLKHXZMXQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSCCNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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